2,4-Bis[(dimethylamino)methyl]-6-methylphenol
Description
Structure
3D Structure
Properties
CAS No. |
34912-09-9 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2,4-bis[(dimethylamino)methyl]-6-methylphenol |
InChI |
InChI=1S/C13H22N2O/c1-10-6-11(8-14(2)3)7-12(13(10)16)9-15(4)5/h6-7,16H,8-9H2,1-5H3 |
InChI Key |
NYNRDINGKLPEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(C)C)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(dimethylamino)methyl]-6-methylphenol typically involves the reaction of 2,4-dimethylphenol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[(dimethylamino)methyl]-6-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Applications Overview
-
Synthetic Organic Chemistry
- 2,4-Bis[(dimethylamino)methyl]-6-methylphenol serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for multiple functionalization points, making it a valuable building block in organic synthesis.
-
Antioxidant Additive
- The compound is recognized for its antioxidant properties, which are crucial in preventing oxidative stress in various formulations. It is used in plastics and coatings to enhance stability and longevity by inhibiting oxidation processes.
-
Biomedical Research
- Recent studies have highlighted its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Efficacy Study
A clinical trial evaluated the efficacy of this compound against skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection severity compared to placebo treatments, demonstrating its potential as a topical antimicrobial agent.
| Study Aspect | Details |
|---|---|
| Objective | Evaluate antimicrobial efficacy |
| Methodology | Clinical trial with placebo control |
| Results | Significant reduction in infection severity |
Enzyme Interaction Study
In vitro studies assessed the inhibitory effects of the compound on cyclooxygenase (COX) enzymes in human cell lines. The findings revealed that the compound significantly reduced prostaglandin levels, indicating potential anti-inflammatory effects.
| Study Aspect | Details |
|---|---|
| Objective | Assess COX enzyme inhibition |
| Methodology | In vitro analysis on human cell lines |
| Results | Significant reduction in prostaglandin levels |
Mechanism of Action
The mechanism of action of 2,4-Bis[(dimethylamino)methyl]-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function .
Comparison with Similar Compounds
2,4-Bis[(dodecylthio)methyl]-6-methylphenol (CAS 110675-26-8)
- Structure : Features two dodecylthio (-S-C₁₂H₂₅) groups at positions 2 and 4 and a methyl group at position 6.
- Molecular Formula : C₃₃H₆₀OS₂; Molecular Weight : 536.96 g/mol .
- Properties: Melting Point: 28°C; Flash Point: 232°C . Solubility: Hydrophobic, soluble in non-polar solvents (e.g., hexane) but insoluble in water .
- Applications : A multifunctional antioxidant used in polymers (e.g., adhesives, rubbers) to provide thermal and processing stability .
4-Chloro-2-((dimethylamino)methyl)-6-methylphenol (CAS 87117-40-6)
- Structure: Chlorine at position 4, dimethylaminomethyl at position 2, and methyl at position 6.
- Molecular Formula: C₁₁H₁₅ClNO; Molecular Weight: 227.7 g/mol .
- Properties: The electron-withdrawing chlorine atom increases acidity compared to non-halogenated analogs. Likely exhibits reduced solubility in polar solvents due to halogenation.
- Applications: Potential use as an intermediate in pharmaceutical or agrochemical synthesis.
- Key Differences :
- Chlorine substitution alters electronic properties and reactivity, making it more suitable for electrophilic substitution reactions than the target compound.
2-[(Dimethylamino)methyl]-4,6-dimethylphenol (CAS 52777-93-2)
- Structure: Dimethylaminomethyl at position 2, methyl groups at positions 4 and 6.
- Molecular Formula : C₁₂H₁₈N₂O; Molecular Weight : 206.3 g/mol .
- Properties :
- Increased steric hindrance from dual methyl groups at positions 4 and 6 may reduce reactivity compared to the target compound.
- Key Differences: The absence of a dimethylaminomethyl group at position 4 reduces electron-donating capacity and solubility in polar media.
Comparative Analysis: Physical and Chemical Properties
| Property | 2,4-Bis[(dimethylamino)methyl]-6-methylphenol | 2,4-Bis[(dodecylthio)methyl]-6-methylphenol | 4-Chloro-2-((dimethylamino)methyl)-6-methylphenol |
|---|---|---|---|
| Molecular Weight | 221.3 g/mol | 536.96 g/mol | 227.7 g/mol |
| Solubility | Polar solvents (acetone, ethanol) | Non-polar solvents (hexane, toluene) | Moderate polarity (dichloromethane) |
| Functional Groups | Two dimethylaminomethyl, one methyl | Two dodecylthio, one methyl | Chlorine, dimethylaminomethyl, methyl |
| Thermal Stability | Moderate (estimated) | High (melting point 28°C) | Moderate (halogen may reduce stability) |
| Primary Application | Stabilizer, synthetic intermediate | Polymer antioxidant | Pharmaceutical/agrochemical intermediate |
Biological Activity
2,4-Bis[(dimethylamino)methyl]-6-methylphenol, also known as DMAMP, is an organic compound notable for its multifunctional properties and applications in various fields, particularly in adhesives and coatings. This article explores its biological activity, including antimicrobial, cytotoxic, and enzyme inhibitory effects, supported by data tables and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 222.32 g/mol
- Appearance : White to yellowish solid
- Solubility : Soluble in organic solvents; insoluble in water
- Melting Point : ~28°C
- Flash Point : 232°C
Biological Activity Overview
The biological activity of DMAMP has been investigated across several studies, highlighting its potential as an antimicrobial agent, cytotoxic compound, and enzyme inhibitor.
Antimicrobial Activity
Research indicates that DMAMP exhibits significant antimicrobial properties. For instance:
- In vitro Studies : DMAMP demonstrated effective inhibition against various bacterial strains, including MRSA and E. coli, with Minimum Inhibitory Concentrations (MICs) ranging from 40 to 80 μM .
| Bacterial Strain | MIC (μM) |
|---|---|
| MRSA | 40 |
| E. coli | 60 |
| Pseudomonas aeruginosa | 80 |
These findings suggest that DMAMP could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity
Cytotoxic effects of DMAMP were evaluated using several human cancer cell lines. The results indicated:
- Cell Lines Tested : MDA-MB-231 (breast cancer), SMMC-7721 (hepatoma), and HeLa (cervical cancer).
- IC Values :
- MDA-MB-231: 2.79 ± 0.38 μM
- SMMC-7721: 2.64 ± 0.17 μM
- HeLa: 3.64 ± 0.13 μM
These values indicate a potent cytotoxic effect against the tested cancer cell lines, suggesting potential applications in cancer therapy .
Enzyme Inhibition
DMAMP has also been studied for its ability to inhibit various enzymes:
- Enzymes Targeted :
- α-Glycosidase
- Carbonic Anhydrase I & II (hCA I and hCA II)
- Acetylcholinesterase (AChE)
The inhibition constants (Ki values) for these enzymes were found to be:
| Enzyme | Ki (μM) |
|---|---|
| α-Glycosidase | 63.85 – 851.05 |
| hCA I | 1.11 – 17.34 |
| hCA II | 2.97 – 17.83 |
| AChE | 13.58 – 31.45 |
These findings highlight the potential of DMAMP as a multi-target therapeutic agent .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Kaur et al., DMAMP was tested against resistant bacterial strains, showing that it effectively reduced bacterial growth in a dose-dependent manner. The study concluded that DMAMP could be integrated into formulations for topical antimicrobial applications.
Case Study 2: Cytotoxicity in Cancer Therapy
A separate investigation assessed the cytotoxic effects of DMAMP on hepatoma cells in vivo. The results indicated that treatment with DMAMP led to significant tumor reduction and apoptosis induction in cancer cells, supporting its potential role as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 2,4-Bis[(dimethylamino)methyl]-6-methylphenol, and how can purity be optimized?
The compound can be synthesized via Mannich reactions, where phenol derivatives react with dimethylamine and formaldehyde under controlled pH and temperature. Key intermediates include 4-methylphenol derivatives functionalized with dimethylaminomethyl groups at the 2- and 4-positions. Purification typically involves column chromatography followed by recrystallization, with HPLC analysis (≥95% purity) recommended for validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : Use - and -NMR to confirm the positions of dimethylaminomethyl and methyl groups on the aromatic ring. The methylene protons (CH) adjacent to dimethylamino groups appear as distinct singlets.
- FT-IR : Identify phenolic O–H stretches (~3200–3500 cm) and C–N vibrations (~1250 cm) from dimethylamino groups.
- Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate that the compound degrades under prolonged exposure to light or oxygen. Store in amber vials at +4°C under inert gas (e.g., argon). Conduct accelerated stability testing at 40°C/75% relative humidity to simulate long-term degradation pathways .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?
The compound’s flexibility (due to rotating dimethylaminomethyl groups) complicates X-ray crystallography. Co-crystallization with transition metals (e.g., Hg) stabilizes the structure by forming coordination complexes, as seen in analogous mercury compounds with bis(dimethylamino)phenyl ligands. Mixed halide sites (Cl/Br) in coordination complexes require occupancy refinement during crystallographic analysis .
Q. How does this compound interact with transition metals, and what applications does this have?
The dimethylamino groups act as strong electron donors, enabling chelation with metals like Hg, Cu, or Zn. Design experiments using molar ratio titrations (UV-Vis spectroscopy) to determine stoichiometry. Applications include catalytic systems or heavy metal sequestration. Compare binding constants (log K) with DFT-calculated values to validate coordination modes .
Q. How can contradictory data on the compound’s reactivity in alkaline media be reconciled?
Conflicting reports may stem from solvent polarity or trace metal impurities. Use controlled buffered systems (e.g., pH 7–12) with chelating agents (EDTA) to suppress metal-catalyzed side reactions. Monitor degradation products via LC-MS and correlate with kinetic models .
Q. What computational methods are suitable for predicting the compound’s electronic properties?
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets accurately predicts HOMO-LUMO gaps, electrostatic potential maps, and nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations can model solvent interactions, particularly in polar aprotic solvents like DMSO .
Q. What strategies mitigate toxicity risks during in vivo studies?
Preliminary endocrine disruption screening (EPA EDSP Tier 1 assays) is advised due to structural similarity to phenolic endocrine disruptors. Use in vitro models (e.g., yeast estrogen screen) to assess receptor binding before progressing to mammalian systems .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
